(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C10H15BO4 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of boronic acid compounds often involves the use of organometallic reagents and boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular weight of “(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is 196.01 . The InChI code is 1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8 (9)10 (11)12/h2-5,11-12H,6-7H2,1H3 .Chemical Reactions Analysis
Boronic acids are known to be involved in various chemical reactions. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Multifunctional Compound Structure and Applications
Boronic acids, including derivatives similar to (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, are integral in various fields such as medicine, agriculture, and industrial chemistry. These compounds are valuable synthetic intermediates and building blocks utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups to boronic acids can offer new application opportunities. For instance, certain derivatives demonstrate the potential for structural studies due to their multifunctional nature, combining boronophenyl, diethoxyphosphoryl, and amine substituents into a central structure, leading to unique properties and applications in material science and medicinal chemistry (Zhang et al., 2017).
Protective Group in Organic Synthesis
A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed for (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, demonstrating both protection and deprotection under mild conditions with quantitative conversions. This advancement in protective group chemistry indicates the role of such boronic acid derivatives in facilitating complex organic synthesis processes (Yan et al., 2005).
Tetraarylpentaborates Formation and Chemical Properties
Derivatives of (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid have been used to form new tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural characteristics and chemical properties, suggesting their potential application in catalysis and materials science (Nishihara et al., 2002).
Interaction with Cinnamic Acid Derivatives
(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid and its derivatives have been studied for their interaction with naturally occurring cinnamic acid derivatives, indicating potential applications in classifying cinnamic acids in plant tissues for agricultural and botanical research (Bourne et al., 1963).
Sugar-Binding Boronic Acids
Certain ortho-hydroxyalkyl arylboronic acids, structurally related to (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, have shown remarkable abilities to complex with model glycopyranosides under physiologically relevant conditions. This property is pivotal for designing receptors and sensors that target cell-surface glycoconjugates, opening avenues in diagnostic and therapeutic applications (Dowlut & Hall, 2006).
Safety and Hazards
properties
IUPAC Name |
[2-(2-methoxyethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-4-2-3-5-10(9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPRANQGQMHIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681349 | |
Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid | |
CAS RN |
858126-53-1 | |
Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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